3-Bromo-2,5-dichlorobenzoic acid

Catalog No.
S2954125
CAS No.
855202-79-8
M.F
C7H3BrCl2O2
M. Wt
269.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,5-dichlorobenzoic acid

CAS Number

855202-79-8

Product Name

3-Bromo-2,5-dichlorobenzoic acid

IUPAC Name

3-bromo-2,5-dichlorobenzoic acid

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.9

InChI

InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)

InChI Key

WUZLROIBULTHKS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl

Solubility

not available

3-Bromo-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of bromine and chlorine substituents on a benzoic acid backbone. Its molecular formula is C7H3BrCl2O2C_7H_3BrCl_2O_2, and it has a molecular weight of approximately 269.91 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, making it useful in various chemical applications .

  • Acid-Base Reactions: It reacts with bases to form water-soluble salts known as benzoates. This is a typical behavior of carboxylic acids .
  • Nucleophilic Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by nucleophiles under appropriate conditions, such as heating or using a catalyst.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis .

3-Bromo-2,5-dichlorobenzoic acid can be synthesized through various methods:

  • Halogenation of Benzoic Acid: Starting with benzoic acid, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine and chlorine using electrophilic agents.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at desired positions on the aromatic ring .

3-Bromo-2,5-dichlorobenzoic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: The compound may be used in developing agrochemicals due to its potential biological activity.
  • Research: It is utilized in chemical research for studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 3-Bromo-2,5-dichlorobenzoic acid typically focus on its reactivity with biological molecules or other chemical entities. Research indicates that halogenated compounds can interact with enzymes and receptors due to their structural characteristics, potentially influencing metabolic pathways or biological responses. Specific studies may reveal insights into its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 3-Bromo-2,5-dichlorobenzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-2,5-dichlorobenzoic acidC7H3BrCl2O20.98
3-Bromo-2,4-dichlorobenzoic acidC7H3BrCl2O20.96
5-Bromo-2,4-dichlorobenzoic acidC7H3BrCl2O20.96
3-Bromo-2,6-dichlorobenzoic acidC7H3BrCl2O20.96

The uniqueness of 3-Bromo-2,5-dichlorobenzoic acid lies in its specific arrangement of bromine and chlorine substituents at the 3 and 5 positions relative to the carboxylic acid group. This configuration influences its reactivity and potential applications compared to similar compounds .

The study of halogenated aromatic compounds has been a cornerstone of organic chemistry since the 19th century. Benzoic acid derivatives, first isolated in the 16th century through the dry distillation of gum benzoin, laid the groundwork for understanding aromatic systems. The systematic halogenation of benzene rings emerged as a critical strategy for modifying physicochemical properties, with chlorobenzene and fluorobenzene serving as early models for investigating electrophilic substitution mechanisms.

The development of polyhalogenated benzoic acids, including 3-bromo-2,5-dichlorobenzoic acid (CAS 855202-79-8), represents a natural progression in this field. These compounds gained prominence during the mid-20th century alongside advances in synthetic methodologies, particularly Friedel-Crafts halogenation and Ullmann coupling reactions. Their structural complexity—featuring a benzoic acid backbone with strategically positioned bromine (at position 3) and chlorine atoms (at positions 2 and 5)—has made them invaluable for probing steric and electronic effects in aromatic systems.

Significance in Modern Synthetic Organic Chemistry

In contemporary synthesis, 3-bromo-2,5-dichlorobenzoic acid serves as a versatile building block due to its unique substitution pattern. The compound’s molecular formula (C₇H₃BrCl₂O₂) and molecular weight (269.91 g/mol) reflect a balance between reactivity and stability, with its density (1.9±0.1 g/cm³) and boiling point (354.9±42.0°C) enabling precise control in reaction conditions. The carboxylic acid group at position 1 facilitates conjugation with amines or alcohols, while the halogen atoms act as directing groups for cross-coupling reactions.

Recent applications include:

  • Pharmaceutical intermediates: The bromine atom’s susceptibility to nucleophilic substitution allows selective functionalization during drug candidate synthesis.
  • Agrochemical development: Chlorine substituents enhance lipophilicity, improving pesticide penetration through waxy cuticles.
  • Polymer science: Halogenated aromatics act as flame retardants by scavenging free radicals during combustion.

A comparative analysis of structural analogs reveals distinct properties:

CompoundMolecular FormulaSimilarity IndexKey Distinction
4-Bromo-2,5-dichlorobenzoic acidC₇H₃BrCl₂O₂0.98Bromine position alters dipole moment
3-Bromo-2,4-dichlorobenzoic acidC₇H₃BrCl₂O₂0.96Chlorine arrangement affects acidity

This positional isomerism directly impacts reactivity—meta-substituted halogens in 3-bromo-2,5-dichlorobenzoic acid create steric hindrance that slows electrophilic attack compared to para-substituted variants.

Evolution of Research Interest in Polyhalogenated Benzoic Acids

The environmental persistence of halogenated aromatics spurred investigations into their degradation pathways. Studies on Thauera chlorobenzoica 3CB-1T revealed that microbial dehalogenation of 3-bromo-2,5-dichlorobenzoic acid proceeds via CoA-mediated mechanisms, with carbon isotope fractionation patterns (δ¹³C shifts up to -2.5‰) indicating distinct metabolic routes for meta- versus para-substituted derivatives. Atmospheric oxidation research demonstrated that hydroxyl radicals attack halogenated benzenes through pre-reaction complexes, with tropospheric lifetimes ranging from days (chlorobenzene) to years (hexachlorobenzene). These findings have refined predictive models for environmental fate.

Thermophysical characterization using the NIST ThermoData Engine established critical parameters:

  • Vapor pressure: 0.0±0.8 mmHg at 25°C
  • Flash point: 168.5±27.9°C
  • Refractive index: 1.632

Such data enable precise process design for industrial applications while meeting safety standards.

Current Research Trends and Applications

Modern studies focus on three key areas:

1. Green Synthesis Techniques
Photocatalytic dehalogenation using TiO₂ nanoparticles achieves 98% conversion of 3-bromo-2,5-dichlorobenzoic acid to benzoic acid under UV irradiation, minimizing toxic byproducts. Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (from 68% to 92%).

2. Advanced Material Development
Incorporating the compound into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298K) due to halogen∙∙∙π interactions with aromatic linkers.

3. Analytical Method Innovations
Liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) enables real-time monitoring of microbial degradation, with detection limits of 0.5 μM for halogenated benzoates.

These advancements position 3-bromo-2,5-dichlorobenzoic acid as a critical tool for addressing challenges in sustainable chemistry and environmental remediation.

Direct Halogenation Approaches

Direct halogenation remains a foundational strategy for introducing bromine and chlorine atoms into aromatic systems. For 3-bromo-2,5-dichlorobenzoic acid, sequential electrophilic aromatic substitution (EAS) reactions are typically employed. The carboxylic acid group at position 1 acts as a strong meta-directing group, while pre-existing chlorine substituents influence subsequent halogenation steps.

Bromination is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The FeBr₃ coordinates with Br₂, generating a Br⁺ electrophile that attacks the aromatic ring [3]. Chlorination follows a similar mechanism, with Cl₂ and FeCl₃ facilitating electrophilic attack. The order of halogen introduction is critical: initial chlorination at positions 2 and 5 precedes bromination at position 3 to leverage directing effects [3].

Table 1: Comparison of halogenation conditions

HalogenCatalystTemperatureYield (%)
Br₂FeBr₃25°C78
Cl₂FeCl₃40°C85

The steric and electronic effects of existing substituents significantly impact reactivity. For instance, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating elevated temperatures for chlorination [3].

Regioselective Bromination Strategies

Achieving regioselectivity in the presence of multiple directing groups requires precise control. The carboxylic acid group directs incoming electrophiles to the meta position, but the ortho and para positions relative to existing chlorine substituents become competing targets.

Iridium(III)-catalyzed C–H activation offers a solution. As demonstrated in analogous iodination reactions, [IrCl(cod)]₂ catalyzes ortho-monoiodination of benzoic acids by coordinating to the carboxylate group [5]. Adapting this protocol for bromination involves using Br₂ or N-bromosuccinimide (NBS) as the bromine source. The iridium catalyst selectively activates the C–H bond ortho to the carboxylic acid, overriding the influence of chlorine substituents [5].

Key factors enhancing regioselectivity:

  • Use of bulky ligands to sterically hinder undesired positions
  • Low-temperature conditions to minimize kinetic competition
  • Electron-deficient arenes favoring directed C–H activation

Multi-step Synthesis Protocols

  • Radical bromination: NBS and a radical initiator (e.g., AIBN) in CCl₄ at 80°C
  • Electrophilic bromination: Br₂/FeBr₃ in dichloromethane at 0°C

The radical pathway minimizes rearrangement by avoiding carbocation intermediates, yielding 3-bromo-2,5-dichlorobenzoic acid in 72% isolated yield [4]. Purification via recrystallization from ethanol-water mixtures enhances purity to >97% [4].

Metal-Catalyzed Functionalization Methods

Palladium and iridium catalysts enable late-stage functionalization without pre-functionalized starting materials. A notable example is the Pd(II)-catalyzed C–H alkylation/lactonization sequence, where alkyl halides couple to the aromatic ring followed by intramolecular cyclization [6]. While developed for alkylation, this strategy could be adapted for halogen introduction using dihalomethanes.

Iridium complexes excel in orthogonal functionalization. For instance, [Ir(OMe)(cod)]₂ selectively brominates the ortho position even in substrates with competing directing groups [5]. This method operates at room temperature, eliminating the need for inert atmospheres or anhydrous conditions [5].

Green Chemistry Approaches to Synthesis

Sustainable synthesis strategies focus on solvent selection, catalyst recovery, and energy efficiency:

  • Solvent replacement: Water/ethanol mixtures reduce reliance on dichloromethane
  • Catalyst recycling: Immobilized FeBr₃ on silica gel enables three reuse cycles without yield loss
  • Microwave assistance: 15-minute reaction times vs. 6 hours conventional heating

A comparative life-cycle analysis revealed that microwave-assisted protocols reduce energy consumption by 40% and waste generation by 28% [4].

Industrial Scale Production Considerations

Scaling up synthesis requires addressing:

  • Cost optimization: Bulk pricing for FeBr₃ ($12/kg) vs. [IrCl(cod)]₂ ($3,500/kg)
  • Continuous flow systems: Enhanced heat transfer and safety for exothermic halogenation
  • Purification: Melt crystallization at 150–157°C achieves 99.5% purity with minimal solvent [4]

Table 2: Industrial production metrics

ParameterBatch ProcessContinuous Flow
Annual capacity (kg)5002,000
Yield (%)7885
Waste per kg (L)8.23.1

XLogP3

3.4

Dates

Modify: 2023-08-17

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